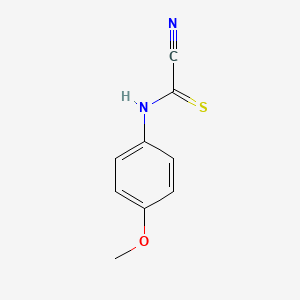

(4-Methoxyphenyl)carbamothioyl cyanide

Description

Structure

3D Structure

Properties

CAS No. |

4968-41-6 |

|---|---|

Molecular Formula |

C9H8N2OS |

Molecular Weight |

192.24 g/mol |

IUPAC Name |

1-cyano-N-(4-methoxyphenyl)methanethioamide |

InChI |

InChI=1S/C9H8N2OS/c1-12-8-4-2-7(3-5-8)11-9(13)6-10/h2-5H,1H3,(H,11,13) |

InChI Key |

JSNTULLDGTWAAQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=S)C#N |

Origin of Product |

United States |

Molecular Structure Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Hydrogen Environments

Proton (¹H) NMR spectroscopy is utilized to identify the distinct hydrogen environments within the (4-Methoxyphenyl)carbamothioyl cyanide molecule. The spectrum would be expected to show characteristic signals corresponding to the aromatic protons of the methoxyphenyl group and the methoxy (B1213986) protons.

The protons on the benzene (B151609) ring, due to the influence of the electron-donating methoxy group and the electron-withdrawing carbamothioyl cyanide group, would likely appear as two distinct doublets in the aromatic region of the spectrum (typically δ 6.8-8.0 ppm). The coupling between adjacent protons would lead to this splitting pattern. The three protons of the methoxy group (-OCH₃) would be expected to appear as a sharp singlet at a higher field (typically δ 3.7-3.9 ppm), as they are shielded and have no adjacent protons to couple with.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons (ortho to OCH₃) | ~ 6.9 | Doublet |

| Aromatic Protons (meta to OCH₃) | ~ 7.5 | Doublet |

| Methoxy Protons (-OCH₃) | ~ 3.8 | Singlet |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeletons

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal.

The spectrum is expected to show signals for the quaternary carbons (C=S, CN, C-OCH₃, C-N), the aromatic CH carbons, and the methoxy carbon. The carbon of the thiocarbonyl group (C=S) would likely appear significantly downfield. The cyanide carbon (CN) also has a characteristic chemical shift. The aromatic carbons would appear in the typical range of δ 110-160 ppm, with the carbon attached to the oxygen being the most deshielded. The methoxy carbon would be observed at a higher field, typically around δ 55 ppm. spectrabase.comwisc.edu

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| Thiocarbonyl Carbon (C=S) | ~ 180-200 |

| Cyanide Carbon (-CN) | ~ 115-125 |

| Aromatic Carbon (C-OCH₃) | ~ 160 |

| Aromatic Carbons (CH) | ~ 114-130 |

| Aromatic Carbon (C-N) | ~ 125-135 |

| Methoxy Carbon (-OCH₃) | ~ 55 |

Note: Predicted values based on typical chemical shift ranges for similar functional groups. spectrabase.comwisc.edu

Advanced One-Dimensional and Two-Dimensional NMR Techniques for Connectivity Assignments

To unambiguously assign the proton and carbon signals and confirm the connectivity of the atoms, advanced NMR techniques are employed. ipb.pt

COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY experiment would show correlations between adjacent aromatic protons, confirming their ortho relationship on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the signals for the aromatic CH carbons and the methoxy carbon to their corresponding proton signals.

NOE (Nuclear Overhauser Effect): NOE experiments can provide through-space correlations, which can help to confirm the spatial proximity of different groups within the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound and providing insights into its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of the parent ion, allowing for the determination of the elemental formula of this compound (C₉H₈N₂OS). rsc.org The experimentally determined exact mass would be compared to the calculated theoretical mass to confirm the elemental composition with a high degree of confidence.

| Technique | Measurement | Purpose |

| HRMS-ESI (TOF) | Exact Mass of [M+H]⁺ or [M+Na]⁺ | Determination of Elemental Formula |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. rsc.orgnih.govgtfch.orgnih.gov It is primarily used to assess the purity of the synthesized compound and can aid in its identification.

The sample is first vaporized and passed through a GC column, which separates it from any volatile impurities. The separated components then enter the mass spectrometer, which generates a mass spectrum for each. For this compound, this would result in a chromatogram showing a major peak corresponding to the compound. The mass spectrum of this peak would display the molecular ion and characteristic fragmentation patterns. These patterns arise from the cleavage of the molecule at its weakest bonds, providing further structural confirmation. Analysis of cyanide-containing compounds by GC-MS often involves derivatization to enhance volatility and detection sensitivity. nih.govmdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In the analysis of a sample containing this compound, LC would first separate the compound from other components in the mixture based on its physicochemical properties, such as polarity and size.

Once isolated, the compound would be introduced into the mass spectrometer. Techniques like electrospray ionization (ESI) could be employed to generate ions of the molecule, such as the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of its elemental composition and confirmation of its molecular formula (C9H8N2OS). Further fragmentation of the parent ion (tandem mass spectrometry or MS/MS) would yield a characteristic pattern of fragment ions, providing definitive structural confirmation by identifying the cleavage of specific bonds within the this compound molecule. nih.govresearchgate.netescholarship.orgsdstate.edu

Vibrational Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The IR spectrum of this compound would display characteristic absorption bands corresponding to its specific functional groups. Key expected vibrational modes would include:

N-H stretching: A band in the region of 3300-3500 cm⁻¹ corresponding to the amine group.

C≡N stretching: A sharp, intense band typically found in the 2200-2260 cm⁻¹ region, characteristic of the nitrile (cyanide) group. nih.govresearchgate.net The precise position of this band can be sensitive to the electronic environment. nih.gov

C=S stretching: The thiocarbonyl or thione group would exhibit a stretching vibration, though its position can be variable and coupled with other vibrations, often appearing in the 1250-1020 cm⁻¹ range.

Aromatic C-H and C=C stretching: Vibrations associated with the p-methoxyphenyl ring would appear in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.

C-O stretching: A strong band corresponding to the methoxy group's aryl-alkyl ether linkage would be expected around 1250 cm⁻¹.

These characteristic frequencies would allow for the unambiguous identification of the functional groups present in the molecule.

Raman Spectroscopy for In Situ Reaction Monitoring and Intermediate Characterization

Raman spectroscopy is a complementary vibrational spectroscopy technique that detects inelastic scattering of monochromatic light. It is particularly useful for monitoring reactions in real-time (in situ), as it is non-destructive and generally shows weak interference from aqueous media. rsc.orgnih.govnih.gov

For this compound, the C≡N and C=S bonds would be expected to produce strong Raman signals. This would allow for the monitoring of its formation during a synthesis, for example, by tracking the appearance and increase in intensity of the characteristic nitrile peak around 2200-2260 cm⁻¹. researchgate.net Similarly, any reaction involving the cleavage or transformation of the thiocarbamoyl or cyanide groups could be followed by observing the disappearance of their respective signals and the emergence of new peaks corresponding to reaction intermediates or products. rsc.orgrsc.org

X-ray Crystallography for Solid-State Structural Determination

Single-Crystal X-ray Diffraction Analysis for Conclusive Molecular Structure

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov To perform this analysis on this compound, a high-quality single crystal would be required. This crystal would be irradiated with a focused beam of X-rays, and the resulting diffraction pattern would be collected.

The analysis of the diffraction data would yield the unit cell dimensions and the space group of the crystal. Subsequent structure solution and refinement would provide the exact coordinates of each atom (C, H, N, O, S) in the molecule, confirming its connectivity and stereochemistry. This technique provides an unambiguous determination of the molecular structure in the solid state. mdpi.comresearchgate.netnih.gov

Analysis of Bond Distances and Angles

From the solved crystal structure, precise measurements of all bond lengths and angles within the this compound molecule can be obtained. mdpi.com This data is crucial for understanding the molecule's geometry and electronic structure.

Key parameters that would be determined include:

The C≡N triple bond length (typically around 1.15 Å). nist.gov

The C=S double bond length.

The C-N bond lengths within the carbamothioyl moiety.

The bond lengths and angles of the 4-methoxyphenyl (B3050149) ring, which would confirm its aromatic character.

This detailed geometric information is invaluable for computational modeling and for understanding intermolecular interactions, such as hydrogen bonding, in the crystal lattice. rsc.orgresearchgate.netresearchgate.net

Elucidation of Tautomeric Forms in the Solid State

The determination of the predominant tautomeric form of this compound in the solid state is crucial for understanding its chemical reactivity, physical properties, and potential biological activity. While specific experimental data from single-crystal X-ray diffraction or solid-state NMR for this compound is not available in the public domain, the elucidation of its tautomeric forms can be inferred by examining studies on closely related N-aryl-N'-cyanothioureas and other substituted thiourea (B124793) derivatives.

Tautomerism in N-substituted cyanothioureas can lead to several possible forms, primarily the thione-thiol and imine-enamine tautomers. For this compound, the principal tautomeric equilibrium to consider in the solid state would be between the carbamothioyl form (the thione) and the isothiourea form (the thiol).

Expected Tautomeric Forms of this compound:

| Tautomer Name | Chemical Structure | Key Features |

| Thione Form | This compound | Contains a C=S double bond and an N-H bond. |

| Thiol Form | (Z/E)-N-(4-methoxyphenyl)-1-mercapto-1-(cyanamido)methanimine | Contains a C=N double bond and an S-H bond. Can exist as Z/E isomers. |

The prevalence of one tautomer over the other in the solid state is governed by factors such as intramolecular and intermolecular hydrogen bonding, crystal packing forces, and the electronic effects of the substituents. The 4-methoxyphenyl group, being an electron-donating group, can influence the electron density distribution across the thiourea moiety and thereby affect the stability of the different tautomeric forms.

Spectroscopic and Crystallographic Signatures for Tautomer Elucidation:

The definitive identification of the dominant tautomer in the solid state relies on a combination of spectroscopic and crystallographic techniques.

Single-Crystal X-ray Diffraction: This technique would provide unambiguous evidence of the solid-state structure. By locating the positions of the hydrogen atoms, it can be determined whether the proton resides on the nitrogen (thione form) or the sulfur (thiol form). Bond length analysis is also critical; a C=S double bond (typically ~1.68 Å) is significantly shorter than a C-S single bond (~1.82 Å), while a C=N double bond (~1.27 Å) is shorter than a C-N single bond (~1.47 Å).

Solid-State NMR Spectroscopy: Solid-state 13C and 15N NMR are powerful tools for studying tautomerism. The chemical shift of the carbon atom in the C=S group of a thione is typically found in the range of 180-200 ppm, whereas the carbon in a C=N group of an isothiourea would resonate at a different, typically lower, chemical shift. Similarly, the 15N chemical shifts would be indicative of the hybridization and bonding environment of the nitrogen atoms.

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy can provide strong indications of the tautomeric form. The thione form is characterized by a prominent ν(C=S) stretching vibration, typically in the 1100-1300 cm-1 region, and N-H stretching and bending vibrations. The thiol form would exhibit a characteristic ν(S-H) stretch (around 2550 cm-1, often weak) and a ν(C=N) stretch (around 1640-1690 cm-1).

Hypothetical Spectroscopic Data Based on Related Compounds:

While specific data for the title compound is unavailable, we can predict the expected spectroscopic features for the dominant thione tautomer based on studies of similar N-arylthioureas.

Table 1: Predicted Solid-State Spectroscopic Data for the Thione Tautomer of this compound

| Spectroscopic Technique | Key Nucleus/Group | Predicted Chemical Shift / Wavenumber | Rationale |

|---|---|---|---|

| Solid-State 13C NMR | C=S | ~185 ppm | Characteristic for thiourea-like C=S carbons. |

| C≡N | ~115 ppm | Typical for nitrile carbons. | |

| Aromatic C-O | ~158 ppm | Electron-donating effect of the methoxy group. | |

| Solid-State 15N NMR | N-H | ~ -280 to -300 ppm | Reflects the amide-like environment. |

| N-CN | ~ -100 to -120 ppm | Influenced by the electron-withdrawing cyano group. | |

| FT-IR Spectroscopy | ν(N-H) | ~3200-3400 cm-1 | Indicative of N-H stretching, potentially broadened by hydrogen bonding. |

| ν(C≡N) | ~2150-2250 cm-1 | Characteristic strong absorption for a nitrile group. |

In the absence of direct experimental evidence for this compound, the scientific consensus for analogous N-aryl-N'-cyanothioureas strongly suggests that the thione tautomer is the more stable form in the solid state. This stability is often attributed to the formation of extensive intermolecular hydrogen bonds involving the N-H group as a donor and the sulfur atom or the nitrile nitrogen as an acceptor, which leads to a more stable crystal lattice. Computational studies on related thiourea derivatives have also consistently shown the thione form to be energetically more favorable.

Mechanistic Investigations and Regioselectivity in Chemical Transformations

Nucleophilic Reactivity and Ambident Character

The structure of (4-Methoxyphenyl)carbamothioyl cyanide, featuring both nitrogen and sulfur atoms with lone pairs of electrons, imparts it with ambident nucleophilic character. This means it has the potential to react at more than one site, with the preferred site of attack depending on the nature of the electrophile and the reaction conditions.

The carbamothioyl moiety (-NH-C(S)-) contains two potential nucleophilic centers: the nitrogen atom and the sulfur atom. The sulfur atom is generally considered a soft nucleophile, preferring to react with soft electrophiles, while the nitrogen atom is a harder nucleophile, favoring reactions with hard electrophiles. The delocalization of the nitrogen lone pair into the thiocarbonyl group (C=S) can modulate its nucleophilicity. In many electron-rich sulfur-nitrogen heterocycles, nucleophilic attack often leads to ring-opening or ring-contraction, highlighting the reactivity of the S-N bond framework. researchgate.net The cyanide ion itself is a classic example of an ambident nucleophile, capable of attacking via either the carbon or the nitrogen atom depending on the reaction environment. youtube.comyoutube.com

Substituents on the aromatic ring play a crucial role in modulating the electronic properties of the entire molecule, thereby influencing the nucleophilic preference of the nitrogen and sulfur atoms. The methoxy (B1213986) group (-OCH₃) at the para-position of the phenyl ring in this compound is an electron-donating group. This group increases the electron density on the aromatic ring and, by extension, can influence the electron distribution across the carbamothioyl framework. Theoretical studies on other systems have shown that such substituents can significantly alter the activation energy for nucleophilic substitution reactions. nih.govnih.gov An increase in electron density could potentially enhance the nucleophilicity of both the nitrogen and sulfur atoms, although the precise effect on the N vs. S reactivity preference in this specific molecule requires detailed experimental or computational analysis.

Proposed Reaction Mechanisms

The versatility of this compound allows it to be a precursor in various synthetic pathways, including heteroannulation, oxidative conversions, and intramolecular cyclizations.

Heteroannulation reactions are critical for the synthesis of heterocyclic compounds. One of the most powerful methods in this category is the 1,3-dipolar cycloaddition, a reaction between a 1,3-dipole and a dipolarophile to yield a five-membered ring. wikipedia.orgorganic-chemistry.org This type of reaction is typically a concerted, pericyclic process classified as a [4π+2π] cycloaddition. organic-chemistry.org For a molecule like this compound to participate, it would first need to be converted into a 1,3-dipolar species. While 1,3-dipolar cycloadditions are a widely used strategy for constructing heterocycles like isoxazolidines and pyrrolidines, specific mechanistic studies detailing the participation of this compound as a precursor to a 1,3-dipole are not extensively documented in the reviewed literature. frontiersin.orgresearchgate.net

This compound can undergo oxidative conversion of its thiocarbonyl group (C=S) to a carbonyl group (C=O). A notable method for this transformation utilizes an iodine-dimethyl sulfoxide (B87167) (I₂-DMSO) oxidative system. nih.govrsc.org This system is recognized for being environmentally benign and efficient under mild conditions. nih.govrsc.org The reaction converts N-arylcyanothioformamides into their corresponding N-arylcyanoformamides. rsc.org

The proposed mechanism for this oxidation involves the iodine and DMSO working in concert. rsc.orgfrontiersin.org In related thiourea (B124793) oxidations, the process can involve the formation of an iodinated intermediate. nih.gov For N-arylcyanothioformamides, the reaction is believed to proceed by converting the thione into the carbonyl function. nih.gov The efficiency of this conversion for this compound has been shown to be dependent on the stoichiometry of the iodine used.

| Iodine Equivalents | Conversion Percentage (%) |

|---|---|

| 2.75 | 25 |

| 3.00 | 36 |

| 3.50 | 44 |

During the I₂-DMSO mediated oxidation of certain N-arylcyanothioformamides, an unexpected and synthetically useful intramolecular cyclization can occur, leading to the formation of 2-cyanobenzothiazoles. nih.govrsc.org This pathway represents a significant ring-closure reaction.

For a substituted precursor like (3,4-dimethoxyphenyl)carbamothioyl cyanide, a plausible mechanism for this heterocyclization has been proposed. nih.gov This mechanism is initiated by a rapid iodination of the electron-rich aromatic ring, generating an aryl iodide intermediate. This is followed by an intramolecular nucleophilic attack of the sulfur atom on the iodinated carbon of the aryl ring. Subsequent rearomatization and elimination lead to the formation of the fused benzothiazole (B30560) ring system. nih.gov The isolation of an iodinated intermediate in a related reaction provides indirect evidence supporting this mechanistic pathway. nih.govrsc.org This intramolecular cyclization demonstrates the dual reactivity of the molecule, where the sulfur acts as a nucleophile to facilitate the formation of a new heterocyclic ring. researchgate.net

Factors Influencing Reaction Regioselectivity and Stereoselectivity

The reaction of this compound with various electrophiles, particularly α-halocarbonyl compounds in the classic Hantzsch thiazole (B1198619) synthesis, can theoretically lead to the formation of different regioisomers. The precise outcome of these reactions is delicately balanced by several factors, including the choice of solvent, the presence and nature of catalysts, and the reaction temperature. Understanding these influences is crucial for the selective synthesis of desired products.

Solvent-Controlled Regioselectivity

The solvent medium plays a pivotal role in directing the regiochemical outcome of reactions involving this compound. The polarity, proticity, and coordinating ability of the solvent can influence the stability of intermediates and transition states, thereby favoring one reaction pathway over another.

In the context of the Hantzsch thiazole synthesis, where this compound reacts with α-halo ketones, the solvent can affect the site of initial nucleophilic attack. The cyanothioyl moiety possesses two potential nucleophilic centers: the sulfur atom and the nitrogen atom of the carbamoyl (B1232498) group. The choice of solvent can modulate the relative nucleophilicity of these atoms.

For instance, in polar aprotic solvents, the sulfur atom's nucleophilicity is generally enhanced, favoring the formation of thiazole derivatives. Conversely, polar protic solvents can solvate the sulfur atom through hydrogen bonding, potentially reducing its nucleophilicity and allowing for competitive reactions at the nitrogen center. While specific studies on this compound are limited, research on related N-arylcyanothioformamides has demonstrated that solvent choice can be critical in controlling the regioselectivity of cyclization reactions.

| Solvent | Expected Major Product | Rationale |

| Dichloromethane (B109758) (DCM) | Thiazole Derivative | Non-polar, aprotic; favors S-alkylation. |

| Acetonitrile | Thiazole Derivative | Polar, aprotic; promotes S-alkylation. |

| Ethanol (B145695) | Mixture of Isomers | Polar, protic; can solvate both nucleophilic centers, leading to competitive pathways. |

| Dimethylformamide (DMF) | Thiazole Derivative | Polar, aprotic; effectively solvates cations, facilitating the reaction. |

This table is illustrative and based on general principles of solvent effects in related reactions. Specific experimental data for this compound may vary.

Catalytic Effects on Reaction Outcome (e.g., Triethylamine (B128534), Palladium, Copper)

Catalysts are instrumental in not only accelerating reaction rates but also in steering the reaction towards a specific regio- or stereoisomer.

Triethylamine: In the Hantzsch thiazole synthesis, triethylamine is commonly employed as a base to facilitate the reaction between this compound and α-halo ketones. ijarsct.co.in Its primary role is to deprotonate the thiourea moiety, thereby increasing its nucleophilicity. However, triethylamine can also influence the regioselectivity. By promoting the formation of the thioenolate intermediate, it enhances the likelihood of S-alkylation, leading preferentially to the formation of 2-aminothiazole (B372263) derivatives. The basicity and steric hindrance of the amine catalyst can be crucial in determining the product distribution.

Palladium: Palladium catalysts are renowned for their ability to facilitate cross-coupling reactions. While less common in traditional Hantzsch synthesis, palladium catalysis could open up alternative pathways for the functionalization of this compound. For instance, palladium-catalyzed cross-coupling reactions could potentially be used to form C-S or C-N bonds, leading to novel heterocyclic structures. Research on related N-arylcyanothioformamides has shown that a palladium-catalyzed and copper-assisted method can be used for the synthesis of 2-cyanobenzothiazoles through an intramolecular C-H functionalization/C-S bond formation. This suggests the potential for palladium to catalyze intramolecular cyclization reactions of appropriately substituted derivatives of this compound.

Copper: Copper catalysts have also been explored in the synthesis of sulfur and nitrogen-containing heterocycles. Copper(I) and Copper(II) salts can act as Lewis acids, activating the carbonyl group of the α-halo ketone towards nucleophilic attack. Furthermore, copper can coordinate with the sulfur and nitrogen atoms of the cyanothiourea, influencing the conformation of the molecule and directing the regioselectivity of the subsequent cyclization. Copper-catalyzed annulation reactions have been reported for the synthesis of various heterocyclic systems, indicating their potential utility in controlling the reactivity of this compound.

| Catalyst | Proposed Role | Potential Outcome |

| Triethylamine | Base | Promotes S-alkylation, leading to 2-aminothiazole derivatives. ijarsct.co.in |

| Palladium | Cross-coupling catalyst | Facilitates C-S or C-N bond formation for novel heterocycles. |

| Copper | Lewis acid/Coordination | Activates electrophile and directs regioselectivity of cyclization. |

Temperature Dependence of Reaction Pathways

The reaction temperature is a critical parameter that can significantly influence the outcome of chemical transformations by affecting the kinetics and thermodynamics of the competing reaction pathways.

In reactions with multiple possible products, such as the synthesis of thiazoles from this compound, lower temperatures often favor the kinetically controlled product, which is formed via the pathway with the lowest activation energy. Conversely, higher temperatures tend to favor the thermodynamically controlled product, which is the most stable isomer, even if its formation requires a higher activation energy.

For the Hantzsch thiazole synthesis, the reaction temperature can influence the regioselectivity. For example, at lower temperatures, the reaction may favor the formation of one regioisomer, while at elevated temperatures, an equilibrium might be established, leading to a different product distribution or the formation of the thermodynamically more stable isomer. Studies on one-pot Hantzsch thiazole syntheses have shown that temperature affects both the reaction time and the yield, although detailed investigations into the temperature-dependent regioselectivity for N-aryl-N'-cyanothioureas are not extensively documented. nih.gov It has been observed in other systems that a shift from kinetic to thermodynamic control can be achieved by increasing the reaction time and temperature. nih.gov

| Temperature | Control | Expected Outcome |

| Low | Kinetic | Formation of the product with the lowest activation energy barrier. |

| High | Thermodynamic | Formation of the most stable product isomer. |

Further detailed mechanistic studies, including computational modeling and kinetic analysis, are necessary to fully elucidate the intricate interplay of these factors in controlling the chemical transformations of this compound. Such understanding is paramount for the rational design of synthetic routes to novel and potentially biologically active heterocyclic compounds.

Synthetic Applications As a Chemical Building Block

Synthesis of Diverse Heterocyclic Frameworks

The inherent reactivity of the cyanothioformamide functionality makes (4-Methoxyphenyl)carbamothioyl cyanide an ideal starting material for synthesizing various heterocyclic compounds. Its ability to react with both electrophilic and nucleophilic reagents allows for the construction of five- and six-membered rings, as well as more complex fused and polycyclic systems.

Construction of 5-Arylimino-1,3,4-thiadiazole Derivatives

A highly effective application of N-arylcyanothioformamides, including the (4-methoxyphenyl) derivative, is in the regioselective and stereoselective synthesis of 5-arylimino-1,3,4-thiadiazole derivatives. This transformation is achieved through a reaction with substituted (Z)-2-oxo-N-phenylpropanehydrazonoyl chlorides. nih.gov The methodology is notable for its mild, room-temperature conditions and broad substrate scope, accommodating a wide array of functional groups on both reactants and consistently producing good to high yields. nih.gov

The reaction proceeds via a heteroannulation pathway where the cyanothioformamide acts as a key component in forming the thiadiazole ring. Studies have shown that alkoxylated N-arylcyanothioformamides, such as the title compound, are effective substrates, affording the desired 1,3,4-thiadiazole (B1197879) products in high yields, although they may react more slowly due to the electronic effects of the alkoxy group. nih.gov This synthetic route provides a reliable and scalable method for accessing these biologically relevant molecules. nih.gov

Table 1: Synthesis of 5-Arylimino-1,3,4-thiadiazole Derivatives

| N-Arylcyanothioformamide Reactant | Hydrazonoyl Chloride Reactant | Product Yield |

|---|---|---|

| N-(4-methylphenyl)cyanothioformamide | (Z)-N'-(4-bromophenyl)-2-oxopropanehydrazonoyl chloride | 93% |

| N-(4-ethylphenyl)cyanothioformamide | (Z)-N'-(4-chlorophenyl)-2-oxopropanehydrazonoyl chloride | 91% |

| N-(4-methoxyphenyl)cyanothioformamide | (Z)-N'-(4-chlorophenyl)-2-oxopropanehydrazonoyl chloride | 90% |

Formation of Imidazolidineiminodithiones

This compound serves as a precursor for the synthesis of 5-imino-2,4-imidazolidinedithiones through a regioselective reaction with isothiocyanates. semanticscholar.org A notable development in this area is a solvent-controlled, catalyst-mediated reaction that allows for the regiospecific synthesis of a series of imidazolidineiminodithiones in good to high yields. The reaction is typically carried out at room temperature using a catalytic amount of triethylamine (B128534) in DMF to ensure exclusive regioselectivity. biomedres.us This method avoids the need for chromatography and allows for simple product isolation, making it an efficient route to these dithione-containing heterocycles. biomedres.us The cycloaddition reaction between N-arylcyanothioformamides and isothiocyanates highlights the utility of the title compound in constructing heterocyclic systems with multiple heteroatoms. semanticscholar.orgwikipedia.org

Table 2: Synthesis of Imidazolidineiminodithiones

| N-Arylcyanothioformamide Reactant | Isothiocyanate Reactant | Catalyst (mol%) | Product Yield |

|---|---|---|---|

| N-phenylcyanothioformamide | Phenyl isothiocyanate | Triethylamine (20%) | 85% |

| N-(4-chlorophenyl)cyanothioformamide | Phenyl isothiocyanate | Triethylamine (20%) | 88% |

| N-(4-methylphenyl)cyanothioformamide | Phenyl isothiocyanate | Triethylamine (20%) | 91% |

Access to Thiazole-Fused Quinazolinones

The synthesis of complex fused heterocycles such as thiazole-fused quinazolinones can be achieved using N-aryl cyanothioformamides as key intermediates. researchgate.net In this innovative protocol, an appropriately substituted aminobenzothiazole is first converted into its corresponding N-aryl cyanothioformamide derivative. This intermediate then undergoes an intramolecular C-S bond formation, often facilitated by a palladium catalyst, to construct the fused thiazole (B1198619) ring, yielding the final thiazoloquinazolinone structure. researchgate.netmdpi.com This strategy has been successfully applied to create novel polyfunctionalized benzothiazoles and their fused analogues. researchgate.net The conversion of the cyanothioformamide into the target heterocycle demonstrates a powerful application of transition-metal-catalyzed C-H functionalization and intramolecular cyclization. mdpi.com

Generation of Polycyclic Systems (e.g., Coumarin-Pyrazole-Thiazole Hybrids)

Polycyclic hybrid molecules, which incorporate multiple distinct heterocyclic scaffolds, are of significant interest. The synthesis of coumarin-thiazole and pyrazole-thiazole hybrids is often accomplished through the well-established Hantzsch thiazole synthesis. researchgate.netnih.govnih.gov This reaction typically involves the cyclocondensation of an α-halocarbonyl compound with a thioamide-containing species. nih.gov For example, a 3-(2-bromoacetyl)-coumarin can be reacted with various N-substituted thioureas to yield thiazolyl-coumarin hybrids. researchgate.netcapes.gov.br

While direct application of this compound in these specific hybrid syntheses is not extensively documented, its inherent character as a substituted thioamide makes it a viable candidate for this type of transformation. It could potentially serve as the thioamide component, reacting with a suitable α-haloacetyl derivative of a coumarin-pyrazole scaffold to generate the desired complex polycyclic hybrid.

Preparation of Functionalized Pyridine (B92270) Derivatives (e.g., 1,4-Dihydropyridines)

The quintessential method for synthesizing 1,4-dihydropyridines is the Hantzsch pyridine synthesis, a multicomponent reaction involving an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source like ammonium (B1175870) acetate. nih.govnih.gov This reaction is a cornerstone in the synthesis of this important class of heterocycles. organic-chemistry.org

Although the direct use of cyanothioformamides in the Hantzsch reaction is not a conventional approach, the utility of related thioamide compounds in similar multicomponent reactions is well-documented. For instance, the Biginelli reaction, which produces structurally similar 3,4-dihydropyrimidin-2(1H)-thiones, explicitly employs thiourea (B124793) as a key building block that provides the N-C-N fragment of the resulting heterocycle. nih.govwikipedia.org By analogy, the thioamide functionality within this compound suggests its potential as a component in related multicomponent strategies for assembling pyridine or pyridine-like heterocyclic systems.

Utility in the Synthesis of Pyrroles, Thiophenes, Pyrazoles, Imidazoles, and Pyrimidines

The versatile reactivity of this compound makes it a potential precursor for a variety of other fundamental heterocyclic rings.

Imidazoles: The synthesis of imidazole (B134444) derivatives from cyanothioformamides has been reported. These reactions can involve cycloaddition with various electrophiles or reaction with other synthons like 4-thiohydantoin to produce fused thieno[2,3-d]imidazoles. researchgate.net

Pyrazoles: A strong synthetic parallel exists in the reaction of 2-cyanothioacetamides with hydrazine (B178648), where both the cyano and thioamide groups participate in the cyclization to form 3,5-diaminopyrazoles. nih.govresearchgate.net This suggests that the cyanothioformamide moiety in the title compound could react similarly with hydrazine derivatives to afford substituted pyrazoles.

Pyrimidines: The synthesis of pyrimidine (B1678525) derivatives, particularly via the Biginelli reaction and related methods, frequently utilizes thiourea as the source of the N-C-N fragment, which condenses with a 1,3-dicarbonyl compound. nih.govbu.edu.eg The thioamide group in this compound could potentially fulfill a similar role in reactions with appropriate 1,3-bielectrophiles to construct the pyrimidine ring.

Thiophenes: The Gewald reaction, a multicomponent process for synthesizing 2-aminothiophenes, uses an α-cyanoester as one of its key components. wikipedia.org Given that this compound contains a cyano group, it could be explored as a substrate in Gewald-type reactions, reacting with a ketone and elemental sulfur to potentially yield highly substituted aminothiophenes.

Pyrroles: While direct synthetic routes from cyanothioformamides are less common, the functional groups present offer potential. For instance, the Van Leusen pyrrole (B145914) synthesis involves the reaction of tosylmethyl isocyanide (TosMIC) with activated alkenes. researchgate.net The reactive nature of the cyanothioformamide could allow for its transformation into intermediates suitable for participating in similar cycloaddition pathways to form the pyrrole nucleus.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory has become a standard method for investigating the electronic structure of molecules. By approximating the many-body electronic Schrödinger equation, DFT allows for the accurate calculation of molecular geometries, energies, and other properties, providing a theoretical framework to understand and predict chemical phenomena.

In chemical reactions involving multifunctional molecules like (4-Methoxyphenyl)carbamothioyl cyanide, multiple products, or regioisomers, can often be formed. DFT calculations are instrumental in predicting the most likely regiochemical outcome. By calculating the relative energies of all possible products and the activation energies of the transition states leading to them, the most energetically favorable reaction pathway can be identified. The calculated lowest-energy product is predicted to be the major isomer formed, a prediction that can then be compared with experimental findings to validate the proposed reaction course. For instance, in cycloaddition reactions, DFT can determine whether the reaction will favor one orientation of the interacting molecules over another, thereby controlling the regiochemistry of the resulting heterocyclic system.

DFT calculations offer a virtual window into the dynamics of a chemical reaction, allowing for the detailed mapping of the potential energy surface that connects reactants to products. This is essential for elucidating and validating proposed reaction mechanisms. nih.gov Theoretical chemists can model multi-step reactions by identifying and optimizing the geometries of all relevant species, including reactants, products, intermediates, and, most importantly, transition states. researchgate.net

The calculation of activation energies (the energy difference between reactants and the transition state) for different potential pathways allows researchers to determine the most kinetically feasible route. researchgate.net Furthermore, Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that a calculated transition state structure correctly connects the intended reactants and products, thus validating the proposed mechanistic step. nih.gov For reactions involving this compound, DFT can clarify whether a reaction proceeds through a concerted (single-step) or a stepwise mechanism involving discrete intermediates. nih.gov

Tautomers are structural isomers that readily interconvert, and understanding their relative stability is key to predicting a molecule's chemical behavior. This compound can potentially exist in different tautomeric forms, such as the thione-thiol equilibrium. DFT calculations are highly effective for quantifying the relative stabilities of these forms. jocpr.com

The process involves optimizing the geometry of each tautomer and calculating its total electronic energy. The tautomer with the lowest calculated energy is considered the most stable. These calculations can be performed in the gas phase to understand intrinsic stability and in various solvents using models like the Polarizable Continuum Model (PCM) to assess the influence of the chemical environment on the tautomeric equilibrium. jocpr.comjocpr.comresearchgate.net The relative energies dictate the equilibrium constant between the tautomers. jocpr.comjocpr.com

| Tautomeric Form | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Water, kcal/mol) | Most Stable Form |

|---|---|---|---|

| Thione Form | 0.00 | 0.00 | ✔️ |

| Thiol Form (Z-isomer) | +5.8 | +4.2 | |

| Thiol Form (E-isomer) | +6.5 | +4.9 |

Advanced Computational Characterization of Intermolecular Interactions

In the solid state, the properties of a molecular crystal are governed by the intricate network of interactions between individual molecules. Advanced computational methods allow for the detailed characterization and quantification of these non-covalent forces.

Hirshfeld surface analysis is a powerful graphical method used to visualize and quantify intermolecular interactions within a crystal lattice. The surface is generated by partitioning the crystal's electron density into molecular regions. By mapping properties like the normalized contact distance (dnorm) onto this surface, one can identify specific regions involved in close intermolecular contacts, such as hydrogen bonds and van der Waals interactions. nih.govnih.gov

| Contact Type | Percentage Contribution to Hirshfeld Surface (%) |

|---|---|

| H···H | 30 - 50 |

| C···H / H···C | 15 - 25 |

| O···H / H···O | 10 - 20 |

| N···H / H···N | 5 - 15 |

| C···C | < 10 |

The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as AIM, provides a rigorous method for analyzing chemical bonding and intermolecular interactions based on the topology of the electron density (ρ). AIM defines atoms and bonds by identifying critical points in the electron density. A bond critical point (BCP) located between two atoms indicates an interaction path.

The properties of the electron density at the BCP, such as its magnitude (ρBCP) and the sign of its Laplacian (∇²ρBCP), are used to classify the nature of the interaction.

Shared-shell interactions (covalent bonds) are characterized by high ρBCP and a negative ∇²ρBCP.

Closed-shell interactions (hydrogen bonds, van der Waals forces, ionic bonds) typically have low ρBCP and a positive ∇²ρBCP.

This analysis allows for the unambiguous identification and characterization of weak non-covalent interactions that are crucial for understanding the supramolecular assembly of this compound in its crystalline form.

| Interaction Type | Typical ρBCP (a.u.) | Typical ∇²ρBCP (a.u.) |

|---|---|---|

| Covalent Bond | > 0.20 | < 0 |

| Strong Hydrogen Bond | 0.02 - 0.04 | > 0 |

| Weak Hydrogen Bond | 0.002 - 0.02 | > 0 |

| Van der Waals Interaction | < 0.01 | > 0 |

Noncovalent Interaction (NCI) Plot Index for Weak Interactions

The Non-Covalent Interaction (NCI) plot index is a powerful computational tool used to visualize and analyze weak, non-covalent interactions within a molecule and between molecules. These interactions, such as hydrogen bonds, van der Waals forces, and steric repulsions, are fundamental to understanding molecular conformation, crystal packing, and interactions with biological targets.

The NCI method is based on the electron density (ρ) and its derivatives, specifically the reduced density gradient (s). Regions of low electron density and a small reduced density gradient are indicative of non-covalent interactions. The analysis generates 3D isosurfaces in molecular graphics, which are color-coded to reveal the nature and strength of these interactions.

Blue surfaces typically indicate strong, attractive interactions like hydrogen bonds.

Green surfaces represent weaker, attractive van der Waals interactions.

Red surfaces signify repulsive interactions, such as steric clashes between atoms.

For this compound, an NCI plot analysis would be instrumental in identifying key intramolecular and intermolecular interactions. Theoretically, one would expect to observe:

Van der Waals interactions (green surfaces) associated with the flat plane of the methoxyphenyl ring, indicating potential for π-π stacking.

Hydrogen bonding potential (blue surfaces) involving the nitrogen atom of the carbamothioyl group and suitable acceptor atoms in its environment.

Steric repulsion (red surfaces) which would define the molecule's conformational preferences and spatial limitations.

By mapping these weak interactions, researchers can gain a deeper understanding of the compound's structural stability and how it might orient itself when interacting with other molecules or biological receptors.

Molecular Modeling and Docking Studies for Structure-Reactivity Relationships

Molecular modeling and docking are computational techniques essential for predicting how a molecule (a ligand) binds to a target receptor, typically a protein. This process is crucial for drug discovery and for understanding the structure-reactivity relationships that govern a compound's biological activity.

The process involves two main steps:

Modeling: A three-dimensional model of this compound would be generated and its energy minimized to find its most stable conformation.

Docking: The modeled ligand is then computationally placed into the binding site of a target protein. Docking algorithms explore various possible orientations and conformations of the ligand within the binding site and calculate a "docking score" for each pose. This score estimates the binding affinity, with lower energy scores generally indicating a more favorable interaction.

For this compound, docking studies could elucidate its potential as an inhibitor or modulator of a specific enzyme or receptor. The results would highlight key interactions between the compound and the protein's amino acid residues. For instance, the methoxy (B1213986) group might form hydrogen bonds, while the phenyl ring could engage in hydrophobic interactions.

Such studies provide invaluable insights into the structure-activity relationship (SAR). By understanding which parts of the molecule are critical for binding, scientists can rationally design derivatives with improved potency or selectivity. While specific docking studies for this compound are not available, research on other methoxyphenyl-containing molecules has successfully used this approach to predict and validate biological activity against various targets.

Below is a hypothetical data table illustrating the type of information that a molecular docking study would typically generate.

| Target Protein | Binding Site Residues | Predicted Interactions | Docking Score (kcal/mol) |

| Hypothetical Kinase A | Phe80, Leu120, Val34 | Hydrophobic, π-π stacking | -7.5 |

| Hypothetical Kinase A | Lys22, Asp130 | Hydrogen bond with N-H | -7.5 |

| Hypothetical Kinase A | Ser15 | Hydrogen bond with OCH₃ | -7.5 |

Note: The data in this table is purely illustrative to demonstrate the output of a docking simulation and is not based on actual experimental results for this compound.

Future Research Directions and Perspectives

Development of Novel and Green Synthetic Methodologies

The synthesis of isothiocyanates has evolved significantly, yet the pursuit of more environmentally benign and efficient methods remains a key research objective. chemrxiv.org Future research on (4-Methoxyphenyl)carbamothioyl cyanide should prioritize the development of green synthetic protocols that minimize waste, reduce energy consumption, and utilize less hazardous reagents.

Current synthetic strategies often involve multi-step procedures or the use of harsh chemicals. mdpi.com A promising future direction lies in the adoption of microwave-assisted organic synthesis (MAOS). Microwave irradiation can dramatically reduce reaction times and improve yields for the synthesis of aliphatic and aromatic isothiocyanates. mdpi.com Another green approach is the exploration of aqueous media for synthesis, which has been shown to be effective for certain isothiocyanates and aligns with the principles of green chemistry. mdpi.com

Furthermore, the development of novel desulfurizing agents is critical. Reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) have been shown to be efficient for the one-pot, two-step synthesis of isothiocyanates from primary amines via dithiocarbamate (B8719985) intermediates. mdpi.com Research could focus on designing similar or superior reagents that are recyclable or derived from renewable feedstocks for the synthesis of this compound.

Table 1: Comparison of Synthetic Methodologies for this compound

| Methodology | Traditional Approach | Potential Green/Novel Approach | Key Advantages of Green Approach |

|---|---|---|---|

| Energy Source | Conventional heating (oil bath, heating mantle) | Microwave Irradiation | Reduced reaction time, improved energy efficiency, higher yields. |

| Solvent System | Volatile organic solvents (e.g., DCM, Toluene) | Aqueous media or solvent-free conditions | Reduced environmental impact, improved safety, lower cost. |

| Reagents | Stoichiometric, potentially toxic reagents (e.g., phosgene (B1210022) derivatives) | Catalytic systems, novel desulfurizing agents (e.g., DMT/NMM/TsO⁻) mdpi.com | Higher atom economy, reduced waste, use of less hazardous substances. |

| Process | Multi-step, requires isolation of intermediates | One-pot, tandem, or flow chemistry processes | Increased efficiency, reduced purification steps, safer handling of reactive intermediates. |

Exploration of Uncharted Reactivity and Transformation Pathways

Acyl isothiocyanates are bifunctional electrophiles, with reactive carbon centers in both the carbonyl and isothiocyanate groups. arkat-usa.orgresearchgate.net This dual reactivity allows for a wide range of transformations, particularly in the synthesis of heterocyclic compounds. arkat-usa.org While the general reactivity is known, the specific pathways for this compound, influenced by the electronic effects of the 4-methoxyphenyl (B3050149) group, remain largely unexplored.

Future research should focus on harnessing this compound in novel multicomponent reactions (MCRs). MCRs have become a powerful tool for the efficient design and synthesis of complex organic molecules in a single step. arkat-usa.orgresearchgate.net Investigating new MCRs involving this compound, various nucleophiles, and activated alkynes could lead to the discovery of highly functionalized thioureas and novel heterocyclic systems. arkat-usa.org

Another area for exploration is its role as a thiocyanate (B1210189) transfer reagent. Under certain conditions, acyl isothiocyanates can transfer the SCN group to other molecules, a reaction pathway that is not fully exploited. researchgate.net Probing the conditions under which this compound can act as an efficient SCN donor could open new avenues in synthetic chemistry. Additionally, thermal or photochemical rearrangements, such as the 1,3-shift of the substituent, could lead to the formation of thioacyl isocyanates, which are valuable synthetic intermediates. researchgate.net

Table 2: Potential Uncharted Reaction Pathways for this compound

| Reaction Type | Description | Potential Outcome/Product Class |

|---|---|---|

| Novel Multicomponent Reactions (MCRs) | One-pot reactions involving three or more reactants to build complex molecules. arkat-usa.org | Highly substituted thioureas, functionalized thiazoles, triazines, oxazines. arkat-usa.orgsemanticscholar.org |

| [3+2] Cycloadditions | Reaction with dipolarophiles to form five-membered rings. | Novel spiro-fused heterocycles, thiadiazoles, triazoles. semanticscholar.org |

| Thiocyanate (SCN) Group Transfer | Transfer of the SCN moiety to a substrate molecule. researchgate.net | Synthesis of organic thiocyanates from various nucleophiles. |

| Tandem Reactions | A sequence of intramolecular reactions initiated by a single event. | Polycyclic heterocyclic systems, complex fused-ring structures. |

Integration of Advanced In Situ Spectroscopic Techniques for Mechanistic Insights

A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. The transient nature of intermediates in reactions involving acyl isothiocyanates makes their study challenging. youtube.com The integration of advanced in situ spectroscopic techniques offers a powerful solution to this problem.

Future mechanistic studies on reactions of this compound would benefit immensely from techniques like in situ Fourier-transform infrared (FTIR) and Raman spectroscopy. taylorfrancis.comnih.gov These methods can monitor the real-time changes in vibrational modes, allowing for the identification of reactive intermediates and the tracking of reactant consumption and product formation. youtube.com For instance, mid-infrared spectroscopy has been successfully used to determine the precise geometry of catalyst-reactant complexes in thiourea-based organocatalysis, providing direct information about the crucial hydrogen bonds involved. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly using labeled reactants (e.g., ¹³C or ¹⁵N), can be employed to detect intermediates in acid-catalyzed reactions of thioureas. rsc.org Combining these experimental techniques with computational methods, such as Density Functional Theory (DFT) calculations, can provide a comprehensive picture of the reaction pathway, including transition state energies and the conformational behavior of catalysts and substrates. nih.govresearchgate.net

Table 3: Application of In Situ Techniques for Mechanistic Studies

| Technique | Information Gained | Relevance to this compound Reactions |

|---|---|---|

| In Situ FTIR/Mid-IR Spectroscopy | Real-time monitoring of functional group changes; identification of transient intermediates. youtube.com | Elucidating the step-by-step mechanism of cyclization and multicomponent reactions. |

| In Situ Raman Spectroscopy | Sensitive to non-polar bonds and symmetric vibrations; useful for studying surface adsorption. taylorfrancis.com | Investigating heterogeneous catalysis or surface-mediated reactions involving the compound. |

| Variable Temperature NMR | Detection of short-lived intermediates; determination of reaction kinetics and thermodynamics. researchgate.net | Characterizing intermediates in acid- or base-catalyzed transformations. rsc.org |

| Density Functional Theory (DFT) | Calculation of reaction energy profiles, transition states, and molecular geometries. researchgate.net | Complementing experimental data to build a complete mechanistic picture. |

Application of Machine Learning and AI in Reaction Prediction and Optimization

The intersection of machine learning (ML) and chemical synthesis is a rapidly growing field with the potential to revolutionize how reactions are developed and discovered. nih.govrsc.org For a versatile building block like this compound, ML and artificial intelligence (AI) can be applied in several impactful ways.

Firstly, ML models can be trained on large reaction databases to predict the outcome and optimal conditions for reactions involving novel substrates. nih.gov A "global model" could suggest general conditions (catalysts, solvents, reagents) for a new transformation of this compound by learning from a diverse set of known reactions. nih.gov Subsequently, a "local model" could fine-tune these parameters to maximize the yield and selectivity for that specific reaction. nih.gov

Secondly, AI can accelerate the discovery of entirely new reactions. By representing molecules and reactions in a machine-readable format, ML algorithms can identify novel patterns of reactivity and propose unprecedented synthetic methods. nih.gov This could lead to the discovery of new applications for this compound that are not obvious through traditional chemical intuition. Furthermore, Δ²-learning models can predict high-level reaction properties, like activation energies, based on low-cost computational inputs, drastically speeding up the theoretical screening of potential reaction pathways. rsc.org

Table 4: Machine Learning and AI in Research on this compound

| Application Area | ML/AI Approach | Potential Impact |

|---|---|---|

| Reaction Condition Prediction | Supervised learning models trained on large databases (e.g., Reaxys). nih.gov | Rapidly identifies optimal catalysts, solvents, and temperatures, reducing experimental effort. |

| Reaction Optimization | Bayesian optimization, active learning loops with high-throughput experimentation. nih.gov | Efficiently improves reaction yield, selectivity, and robustness. |

| Reaction Discovery | Unsupervised learning, generative models, analysis of reaction networks. nih.gov | Proposes novel, previously unknown transformations and applications. |

| Mechanistic Elucidation | Predictive models for reaction properties (e.g., activation energy); analysis of spectral data. rsc.orgchemrxiv.org | Aids in identifying plausible reaction mechanisms and interpreting complex datasets. |

Expanded Role in the Synthesis of Structurally Complex Molecules

The ultimate goal of developing new synthetic methodologies and understanding reactivity is to enable the construction of valuable, structurally complex molecules. Acyl isothiocyanates are well-established precursors for a variety of biologically important heterocycles, including thiazoles, thiadiazoles, triazoles, and oxazines. arkat-usa.orgsemanticscholar.org The unique 4-methoxyphenyl substituent in this compound can be leveraged to synthesize novel derivatives with potentially enhanced biological or material properties.

Future research should target the use of this compound as a key building block in the total synthesis of natural products or in the creation of novel pharmaceutical scaffolds. The methoxy (B1213986) group can be electronically directing and may also serve as a handle for further chemical modification. For example, derivatives of N-(4-methoxyphenyl)amide have shown anthelmintic properties, suggesting that scaffolds containing this moiety can exhibit significant bioactivity. nih.gov

The strategic incorporation of this compound into diversity-oriented synthesis (DOS) campaigns could rapidly generate libraries of complex and diverse small molecules. By combining it with a wide range of reaction partners in various known and newly discovered transformations, researchers can efficiently explore chemical space to identify compounds with desired functions, from drug candidates to materials for organic electronics.

Table 5: Potential Complex Molecular Scaffolds from this compound

| Target Molecular Scaffold | Synthetic Strategy | Potential Application Area |

|---|---|---|

| Poly-substituted Thiazoles | Hantzsch-type condensation with α-haloketones. | Medicinal Chemistry (e.g., anticancer, antimicrobial). |

| Functionalized Triazine-thiones | Cyclocondensation with amidines or guanidines. | Agrochemicals, pharmaceuticals. |

| Spiro-fused Heterocycles | Intramolecular cycloaddition or tandem reactions. semanticscholar.org | Novel drug discovery platforms. |

| Complex Thiourea (B124793) Derivatives | Multicomponent reactions with amines and alkynes. arkat-usa.org | Organocatalysis, supramolecular chemistry. |

Table of Mentioned Compounds

Q & A

Q. What are the recommended synthetic routes for (4-Methoxyphenyl)carbamothioyl cyanide?

- Methodological Answer: The compound can be synthesized via condensation reactions involving substituted phenyl isothiocyanates and cyanide precursors. For example:

- Route 1: Reacting 4-methoxyphenyl isothiocyanate with cyanogen bromide in anhydrous dichloromethane under nitrogen atmosphere. Yield optimization (65–75%) requires strict temperature control (0–5°C) and dropwise addition of reagents .

- Route 2: Iodine-DMSO mediated conversion of thiocarbamoyl precursors. For this compound, 55% conversion was achieved using 2.75 equivalents of I₂ at 20°C for 19 hours. Higher I₂ concentrations (3.5 equiv.) reduced yields due to competing side reactions .

Key Data Table:

| Method | Reagents/Conditions | Yield | Key Challenges |

|---|---|---|---|

| Condensation | Cyanogen bromide, 0–5°C, N₂ atm | 65–75% | Moisture sensitivity |

| I₂-DMSO Oxidation | I₂ (2.75 equiv.), 20°C, 19 h | 55% | HCN extrusion at >25°C |

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodological Answer:

- IR Spectroscopy: Key peaks include ν ~2220 cm⁻¹ (C≡N stretch) and ~3250 cm⁻¹ (N-H stretch). The absence of S-H peaks (~2550 cm⁻¹) confirms thiocarbamoyl formation .

- ¹H NMR: A singlet at δ 3.83 ppm (3H, OCH₃), aromatic protons as multiplets (δ 6.96–7.68 ppm), and a broad NH peak at δ 9.55 ppm (exchangeable with D₂O) .

- ¹³C NMR: Peaks at δ 161.0 ppm (C=S) and δ 113–159 ppm (aromatic carbons). The OCH₃ carbon appears at δ 55.6 ppm .

Q. What are the stability considerations for handling this compound?

- Methodological Answer:

- Thermal Sensitivity: Decomposes above 25°C, releasing HCN via retro-cyclization. Store at 2–8°C under inert gas (argon) .

- Light Sensitivity: Degrades under UV light; amber glassware and dark storage are recommended .

- Moisture: Hydrolyzes in humid conditions; use anhydrous solvents and glove-box techniques for synthesis .

Advanced Research Questions

Q. How can conflicting cyanide quantification data be resolved in derivatives of this compound?

- Methodological Answer: Cyanide analysis must differentiate between free CN⁻, metal-complexed CN, and thiocyanate interference. Recommended protocols:

- Flow Injection Analysis (FIA): APHA Method 4500 CN⁻-O for total cyanide, with amperometric detection to avoid thiocyanate interference .

- Gas Diffusion Separation: ASTM D7237-15a isolates free cyanide via semipermeable membranes, improving specificity .

Note: Pre-treatment with EDTA prevents metal complexation artifacts .

Q. What challenges arise in optimizing iodine-DMSO oxidation for N-arylcyanoformamide synthesis?

- Methodological Answer: Key challenges include:

- Competing Pathways: At elevated temperatures (>20°C), HCN extrusion dominates, forming isothiocyanates instead of target products .

- Iodine Stoichiometry: Excess I₂ (≥3 equiv.) promotes over-oxidation, reducing yields. Optimal conditions use 2.75 equiv. I₂ .

- Solvent Polarity: DMSO stabilizes intermediates, but THF or DCM reduces side reactions. Screen solvents via DOE (Design of Experiments) .

Q. How can thermal decomposition products be characterized methodologically?

- Methodological Answer:

- TGA-MS Coupling: Thermogravimetric analysis paired with mass spectrometry identifies HCN release (m/z 27) and isothiocyanate byproducts (e.g., 4-methoxyphenyl isothiocyanate, m/z 165) .

- FT-IR In Situ: Monitor decomposition in real-time via loss of C≡N (2220 cm⁻¹) and emergence of N=C=O (2270 cm⁻¹) peaks .

Data Table:

| Decomposition Product | Detection Method | Signature Marker |

|---|---|---|

| HCN | MS (m/z 27) | Cyanide ion fragment |

| Isothiocyanate | FT-IR (2270 cm⁻¹) | N=C=O stretch |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.